6-(aminomethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride
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Overview
Description
6-(aminomethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring fused with a dihydropyrimidinone moiety, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of pyridine-2-carbaldehyde with urea or thiourea under acidic conditions to form the dihydropyrimidinone core. Subsequent functionalization with aminomethyl groups can be achieved through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(aminomethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridine or dihydropyrimidinone derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyridine or dihydropyrimidinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
6-(aminomethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Industry: The compound can be utilized in the development of materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 6-(aminomethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one: Lacks the aminomethyl group, which may affect its reactivity and bioactivity.
6-(aminomethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-thione: Contains a sulfur atom instead of oxygen, which can influence its chemical properties and interactions.
Uniqueness
6-(aminomethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride is unique due to the presence of both the aminomethyl and dihydropyrimidinone moieties, which confer specific reactivity and potential bioactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
2680537-08-8 |
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Molecular Formula |
C10H12Cl2N4O |
Molecular Weight |
275.1 |
Purity |
95 |
Origin of Product |
United States |
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